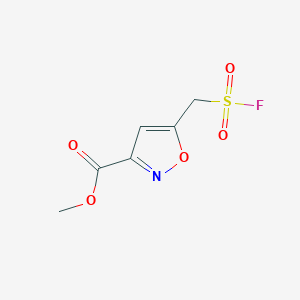

Methyl 5-(fluorosulfonylmethyl)-1,2-oxazole-3-carboxylate

Description

Properties

IUPAC Name |

methyl 5-(fluorosulfonylmethyl)-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO5S/c1-12-6(9)5-2-4(13-8-5)3-14(7,10)11/h2H,3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMSHRTOFGBTSIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NOC(=C1)CS(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(fluorosulfonylmethyl)-1,2-oxazole-3-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-(chloromethyl)-1,2-oxazole-3-carboxylate with fluorosulfonic acid in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to prevent decomposition of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(fluorosulfonylmethyl)-1,2-oxazole-3-carboxylate undergoes various types of chemical reactions, including:

Substitution Reactions: The fluorosulfonylmethyl group can be substituted with other nucleophiles under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form sulfonic acid derivatives.

Reduction Reactions: Reduction of the oxazole ring can lead to the formation of corresponding amines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include various substituted oxazole derivatives.

Oxidation Reactions: Products include sulfonic acid derivatives.

Reduction Reactions: Products include amine derivatives.

Scientific Research Applications

Methyl 5-(fluorosulfonylmethyl)-1,2-oxazole-3-carboxylate has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design and development.

Biological Studies: It is used in studies to understand its interaction with biological targets and its potential therapeutic effects.

Industrial Applications: The compound is explored for its use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 5-(fluorosulfonylmethyl)-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets. The fluorosulfonylmethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The oxazole ring can also participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares Methyl 5-(fluorosulfonylmethyl)-1,2-oxazole-3-carboxylate with key analogs based on substituents, molecular properties, and applications:

Notes:

- *Estimated molecular weight for Methyl 5-(fluorosulfonylmethyl)-1,2-oxazole-3-carboxylate based on analogous structures.

- Fluorosulfonylmethyl derivatives are rare in the literature, but analogous sulfonyl fluorides (e.g., compound 19 in ) highlight their synthetic utility in forming stable sulfonamides or sulfonic esters .

Key Research Findings and Trends

Reactivity: The fluorosulfonylmethyl group’s strong electron-withdrawing nature facilitates nucleophilic aromatic substitution (e.g., with amines or thiols), a feature less pronounced in methoxymethyl or alkyl-substituted analogs . Bromomethyl derivatives (e.g., Allyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate) are preferred for cross-coupling reactions, whereas fluorosulfonylmethyl groups may favor electrophilic pathways .

Spectroscopic Characterization :

- ¹⁹F NMR and IR spectroscopy are critical for confirming fluorosulfonyl group incorporation, as seen in related fluorinated esters (). Trimethylsilyl-substituted oxazoles show distinct Si-CH₃ peaks in ¹H NMR .

Applications :

Biological Activity

Methyl 5-(fluorosulfonylmethyl)-1,2-oxazole-3-carboxylate is a fluorinated organic compound that has garnered attention due to its unique structural features and potential biological applications. This article delves into the biological activity of this compound, synthesizing findings from various research studies.

Chemical Structure and Properties

Methyl 5-(fluorosulfonylmethyl)-1,2-oxazole-3-carboxylate has the molecular formula and a molecular weight of approximately 209.15 g/mol. The compound features a methyl ester at the carboxylate position and a fluorosulfonyl group, which contribute to its reactivity and potential for various applications in medicinal chemistry and organic synthesis .

Biological Activity Overview

The biological activity of methyl 5-(fluorosulfonylmethyl)-1,2-oxazole-3-carboxylate has been explored in several contexts, particularly its antimicrobial properties and potential as a therapeutic agent. The following sections summarize key findings:

Antimicrobial Activity

Research indicates that oxazole derivatives exhibit significant antimicrobial properties. For instance, related compounds have been shown to inhibit the growth of various bacterial strains, including Staphylococcus faecium and Escherichia coli, with inhibitory concentrations (ID50) reported in the nanomolar range .

| Compound | Target Organism | ID50 (M) |

|---|---|---|

| 3-oxa-FU | S. faecium | |

| E. coli | ||

| 3-oxathymine | L-1210 cells |

The rapid hydrolysis of these compounds in growth media is a critical factor influencing their biological effectiveness .

Inhibition of Enzymatic Activity

Methyl 5-(fluorosulfonylmethyl)-1,2-oxazole-3-carboxylate may also act as an inhibitor of specific enzymes. Studies have shown that related oxazole-based compounds can inhibit prolyl oligopeptidase (PREP), an enzyme implicated in various neurodegenerative diseases. The IC50 values for some oxazole derivatives were found to be in the low nanomolar range, indicating potent inhibitory effects .

| Compound | Enzyme Target | IC50 (nM) |

|---|---|---|

| HUP-55 | PREP | 5 |

| Enantiomer of HUP-55 | PREP | 1660 |

This highlights the potential therapeutic applications of methyl 5-(fluorosulfonylmethyl)-1,2-oxazole-3-carboxylate in treating conditions such as Alzheimer's disease.

Case Study 1: Synthesis and Evaluation

A study focused on synthesizing methyl 5-(fluorosulfonylmethyl)-1,2-oxazole-3-carboxylate involved multi-step organic reactions that yielded high-purity compounds suitable for biological testing. The evaluation included assessing the compound's stability and reactivity under physiological conditions, which are crucial for its potential use as a drug candidate .

Case Study 2: Biological Testing in Model Organisms

In vivo studies using transgenic mouse models of Parkinson's disease evaluated the efficacy of oxazole derivatives in neurological contexts. These studies indicated that compounds with similar structures could penetrate the blood-brain barrier effectively, suggesting that methyl 5-(fluorosulfonylmethyl)-1,2-oxazole-3-carboxylate may also possess this capability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.